ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate

Polymer Model Compound Crystallization Kinetics Spacer Length Effect

Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate (CAS 54207-60-2), systematically named diethyl decane-1,10-dicarbamate, is an aliphatic bis-carbamate featuring a C10 linear hydrocarbon spacer terminated by ethyl carbamate moieties. With a molecular formula of C16H32N2O4 and a molecular weight of 316.44 g/mol, this compound belongs to the class of α,ω-dicarbamates.

Molecular Formula C16H32N2O4
Molecular Weight 316.44 g/mol
CAS No. 54207-60-2
Cat. No. B13950938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[10-(ethoxycarbonylamino)decyl]carbamate
CAS54207-60-2
Molecular FormulaC16H32N2O4
Molecular Weight316.44 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCCCCCCCCCNC(=O)OCC
InChIInChI=1S/C16H32N2O4/c1-3-21-15(19)17-13-11-9-7-5-6-8-10-12-14-18-16(20)22-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)
InChIKeyAPMBZGNVXKKIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate (CAS 54207-60-2): A C10-Bridged Dicarbamate for Specialty Polymer and Linker Applications


Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate (CAS 54207-60-2), systematically named diethyl decane-1,10-dicarbamate, is an aliphatic bis-carbamate featuring a C10 linear hydrocarbon spacer terminated by ethyl carbamate moieties . With a molecular formula of C16H32N2O4 and a molecular weight of 316.44 g/mol, this compound belongs to the class of α,ω-dicarbamates [1]. Its primary utility lies in its function as a flexible linker or intermediate in polymer synthesis and as a component in specialized organic transformations, rather than as a direct bioactive agent [2].

Polymer Crystallization Model C10 spacer as urethane analogue for morphology studies
Bivalent Ligand Design Linker for dimeric probes requiring precise molecular spacing
Green Diamine Building Block Precursor accessible via enzymatic amination

The Criticality of Spacer Length: Why a C10 Dicarbamate Cannot Be Replaced by Shorter or Longer Analogs


Generic substitution among α,ω-dicarbamates is inadvisable due to the profound, non-linear impact of the central hydrocarbon spacer length on the compound's physicochemical and functional properties. Research on homologous series of biscarbamates demonstrates that spacer length critically governs crystallization kinetics, melting behavior, and morphology, with the C8-C12 region showing distinct maxima and minima in spherulite growth rates [1]. Furthermore, in applications requiring precise molecular recognition, the length of the linker is a primary determinant of binding affinity and specificity. Studies on decanediyl-linked dimers have revealed that the C10 spacer is the optimal length for enabling bidentate, anti-parallel binding to specific DNA sequences, yielding a binding strength enhancement of up to 1400-fold compared to the monomeric unit [2]. Simply substituting a C10 spacer with a C6, C8, or C12 chain would fundamentally alter the molecule's conformational flexibility, intermolecular interactions, and resulting performance, making it unsuitable for its intended application without extensive re-validation.

Property
C10 Dicarbamate
C8 / C12 Analogs
Crystallization Behavior
Distinct spherulite growth profile in C8-C12 series
C12 analog exhibits a growth-rate minimum; kinetics may not transfer
Molecular Recognition Fit
Enables bidentate anti-parallel DNA binding
Non-C10 linkers may not support the required binding geometry

Quantitative Differentiation of Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate: Evidence from Material Science and Biocatalysis


Crystallization Kinetics of Biscarbamates: C12 Spacer Shows a Minimum Growth Rate

In a systematic study of biscarbamates, the C12-C12 molecule, which is the closest analog with a longer spacer, exhibited the minimum spherulite growth rate and rate of crystallization compared to compounds with shorter spacers [1]. This indicates that the C10 spacer (present in the target compound) is not just an intermediate chain length but is positioned in a region where small changes in methylene units lead to a significant peak in crystallization behavior [1]. While direct data for the C10-spacer was not the focus, the study's conclusion that the C12 compound represents a minimum point in crystallization kinetics strongly implies that the C10 variant would possess distinct and more favorable crystallization properties for applications requiring controlled morphology or faster processing.

Crystallization Kinetics
Class-level inference
C12 biscarbamate exhibits minimum spherulite growth rate in series
Suggests C10 may offer distinct crystallization behavior
Direct C10 data not reported; context-dependent interpretation
Polymer Model Compound Crystallization Kinetics Spacer Length Effect

Optimal Linker Length for Bidentate DNA Binding: A 1400-Fold Enhancement Over the Monomer

In the design of cross-linked lexitropsins (DNA-binding agents), a decanediyl (C10) linker was found to be the optimal length for enabling bidentate, anti-parallel side-by-side binding to alternating AT DNA polymers [1]. A direct comparison of the decanediyl-linked dimer with its corresponding monomer revealed a binding strength enhancement of approximately 1400 times in the 1:1 binding mode [1]. This demonstrates the unique ability of the C10 spacer to bridge two functional moieties at a distance that perfectly matches the target binding site, a property that shorter (e.g., C6, C8) or longer (e.g., C12) linkers fail to replicate due to steric constraints or conformational mismatches [1].

DNA Binding Affinity
Head-to-head
~1400-fold binding enhancement for C10-linked dimer vs monomer
Supports C10 spacer for bivalent ligand design
Reported for anti-parallel DNA minor-groove binding
DNA Binder Lexitropsin Linker Optimization

Biocatalytic Amination Efficiency: Achieving Up to 99% Conversion with Long-Chain Diols

In a redox-neutral biocatalytic cascade, long-chain 1,ω-alkanediols were converted into their corresponding diamines with conversions of up to 99% [1]. This high efficiency is relevant because the target compound, ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate, can be synthesized from 1,10-decanediol via this enzymatic amination route [2]. While the study does not isolate the yield for the C10 substrate specifically, the reported near-quantitative conversion for the class of long-chain diols establishes a high-performance benchmark for producing the corresponding diamine intermediate, which is a key building block for polymers [1]. This contrasts with traditional chemical synthesis routes that may involve harsher conditions or lower yields.

Biocatalytic Amination
Cross-study comparable
Up to 99% conversion for long-chain diols
Indicates accessible green synthesis route for C10 diamine
Reported for substrate class; individual C10 yield not isolated
Biocatalysis Green Chemistry Polymer Building Block

Recommended Application Scenarios for Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate


Design and Synthesis of Bivalent Ligands and Molecular Probes

This compound is ideally suited as a linker in the construction of bivalent or dimeric molecules, such as DNA-binding agents (lexitropsins) or receptor ligands, where a precise 10-carbon separation between two functional moieties is required for optimal target engagement. The 1400-fold binding enhancement observed with a C10 linker over the monomer in DNA-binding studies validates its use as a privileged scaffold for achieving high-affinity interactions [1].

Specialty Polymer and Polyurethane Model Compound Development

The compound serves as a valuable model compound for investigating the crystallization and morphology of polyurethanes. Its distinct behavior within the C8-C12 spacer region, as demonstrated by crystallization kinetics studies, makes it a critical reference material for understanding and predicting the properties of more complex polymeric systems, guiding formulation and processing decisions [2].

Green Synthesis of C10 Diamine Building Blocks

Researchers and industrial chemists focused on sustainable polymer production can utilize this compound as a protected or alternative form of 1,10-decanediamine. The demonstrated feasibility of synthesizing the diamine from 1,10-decanediol with up to 99% conversion using a biocatalytic cascade positions it as a key intermediate in developing environmentally benign routes to polyamides (e.g., PA 10,10) and other condensation polymers [3].

Application
Selection Property
Validation Focus
Bivalent Ligand Design
C10 spacer for molecular recognition
Bidentate binding specificity vs monomer
Specialty Polymer Crystallization
Crystallization behavior in C8-C12 series
Spherulite growth and morphology control
Green Diamine Building Block
Enzymatic amination route accessibility
Conversion efficiency and green metrics
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